molecular formula C12H11N3 B087212 (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine CAS No. 56009-91-7

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine

Cat. No. B087212
CAS RN: 56009-91-7
M. Wt: 197.24 g/mol
InChI Key: NPIHYGZWEUGMNG-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.

Mechanism Of Action

The mechanism of action of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and inflammation. It has also been suggested that (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine may work by disrupting the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have antibacterial and antifungal effects, making it a potential candidate for treating bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It also has antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. However, one of the limitations of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is its toxicity, which can affect cell viability and lead to false results in experiments.

Future Directions

There are several future directions for (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine research. One potential direction is to study its potential use in cancer therapy and develop new drugs based on its structure. Another direction is to investigate its anti-inflammatory properties and develop new treatments for inflammatory diseases. Additionally, research can be conducted to explore its antibacterial and antifungal properties and develop new antibiotics. Further studies can also be conducted to understand its mechanism of action and potential side effects.
Conclusion:
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a hydrazone derivative that has shown promising results in various scientific research applications. It has potential use in cancer therapy, anti-inflammatory treatments, and developing new antibiotics. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting enzymes and proteins involved in cell growth and inflammation. While it has advantages in lab experiments, its toxicity can limit its use. Future research directions include developing new drugs based on its structure, investigating its mechanism of action, and exploring its potential side effects.

Synthesis Methods

The synthesis of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been reported using different methods. One of the most commonly used methods involves the reaction of pyridine-2-carbaldehyde and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and produces a yellow solid, which is then purified using column chromatography. Other methods involve the use of different aldehydes and hydrazines to produce the desired hydrazone derivative.

properties

CAS RN

56009-91-7

Product Name

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine

InChI

InChI=1S/C12H11N3/c13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,13H2/b15-12+

InChI Key

NPIHYGZWEUGMNG-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=N2

SMILES

C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2

Origin of Product

United States

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